molecular formula C14H12BrN3 B2729278 3-Bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 478249-04-6

3-Bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2729278
CAS No.: 478249-04-6
M. Wt: 302.175
InChI Key: HDCUUSFKSLUQBY-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C14H12BrN3 and its molecular weight is 302.175. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been utilized in the synthesis of various nucleosides, showcasing notable biological activities. For instance, its application in the synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides has been explored, with these nucleosides showing significant activity against certain viruses and tumor cells, as well as against Leishmania tropica within human macrophages in vitro (Cottam et al., 1984).

Medicinal Chemistry

  • In medicinal chemistry, derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their potential as anticancer and antiviral agents. This includes compounds like 4-bromo derivatives showing promising activity against specific Bcr-Abl T315I mutant cells (Radi et al., 2013).

Antimicrobial Applications

  • Heterocyclic compounds containing pyrazolo[1,5-a]pyrimidine derivatives have been studied for antimicrobial activity. These compounds, when incorporated into polyurethane varnish formula and printing ink paste, exhibited significant antimicrobial effects against various microbial strains (El‐Wahab et al., 2015).

Analgesic and Anti-inflammatory Properties

  • Certain pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. For example, a specific compound within this class demonstrated excellent analgesic activity in comparison with standard drugs like indomethacin (Shaaban et al., 2008).

Chemical Synthesis and Material Science

  • The compound has also found use in chemical synthesis, where its derivatives serve as intermediates for further chemical reactions. For instance, it has been used in the preparation of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, showcasing the versatility of this compound in synthesizing various structurally diverse compounds (Jismy et al., 2020).

Mechanism of Action

Properties

IUPAC Name

3-bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3/c1-9-3-5-11(6-4-9)12-7-8-16-14-13(15)10(2)17-18(12)14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCUUSFKSLUQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322185
Record name 3-bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666523
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478249-04-6
Record name 3-bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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